"4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide" synthesis pathway
"4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide" synthesis pathway
This technical guide details the synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide , a functionalized nitrobenzenesulfonamide often utilized as an intermediate in the development of carbonic anhydrase inhibitors (CAIs) and specific azo dyes.
Executive Summary
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Target Molecule: 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide
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Core Structure: Benzenesulfonamide scaffold with a nitro group at the meta position (C3) and a (2-hydroxyethyl)amino group at the para position (C4).
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Primary Utility: Precursor for hypoxia-activated prodrugs, antiglaucoma agents, and bioreductive alkylating agents.
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Synthesis Logic: The pathway relies on a regioselective Nucleophilic Aromatic Substitution (
) where the electron-withdrawing nitro group activates the para-halogen for displacement by ethanolamine.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a convergent pathway starting from commercially available 4-chloro-3-nitrobenzenesulfonyl chloride . The strategy involves two key transformations:
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Amidation: Conversion of the sulfonyl chloride to a sulfonamide.
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Nucleophilic Aromatic Substitution (
): Displacement of the chloride by ethanolamine.
Critical Distinction: While structurally similar to the hair dye HC Yellow No. 4 (2-[[2-(2-hydroxyethoxy)-4-nitrophenyl]amino]ethanol), this target molecule contains a sulfonamide moiety, distinguishing it pharmacologically and chemically.
Pathway Visualization (DOT)
Caption: Linear synthesis pathway from sulfonyl chloride precursor to final amino-alcohol derivative.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide
This step converts the highly reactive sulfonyl chloride into the stable sulfonamide intermediate.
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Reagents: 4-Chloro-3-nitrobenzenesulfonyl chloride (1.0 eq), Ammonium Hydroxide (28-30% NH₃, excess), Acetone or THF (Solvent).
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Mechanism: Nucleophilic acyl substitution at the sulfur atom.
Protocol:
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Dissolution: Dissolve 10.0 g (39 mmol) of 4-chloro-3-nitrobenzenesulfonyl chloride in 50 mL of acetone. Cool the solution to 0–5°C in an ice bath.
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Amidation: Dropwise add 15 mL of concentrated ammonium hydroxide (NH₄OH) over 20 minutes. Caution: The reaction is exothermic.
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Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (RT) for 2 hours.
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Workup: Evaporate the acetone under reduced pressure. The residue is treated with 50 mL of cold water and acidified to pH 4–5 with 1M HCl to ensure the sulfonamide is protonated and precipitates.
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Isolation: Filter the pale yellow precipitate, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.
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Yield Expectation: 85–92%.
Step 2: Synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide ( )
This is the critical step. The nitro group at C3 withdraws electron density from the ring, making the C4-Chlorine bond susceptible to nucleophilic attack by the amine of ethanolamine.
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Reagents: 4-Chloro-3-nitrobenzenesulfonamide (Intermediate from Step 1), Ethanolamine (2-Aminoethanol), Ethanol or Acetonitrile.
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Mechanism:
via a Meisenheimer complex intermediate.
Protocol:
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Setup: In a 100 mL round-bottom flask, suspend 5.0 g (21 mmol) of 4-chloro-3-nitrobenzenesulfonamide in 40 mL of absolute ethanol.
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Addition: Add 3.8 mL (63 mmol, 3.0 eq) of ethanolamine. The excess base acts as a scavenger for the HCl generated.
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Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The reaction typically completes in 4–6 hours.
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Visual Cue: The solution will deepen in color (yellow/orange) as the substitution occurs.
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Workup: Cool the reaction mixture to RT. Pour the mixture into 150 mL of ice-cold water containing 5 mL of 1M HCl (to neutralize excess ethanolamine).
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Crystallization: The product should precipitate as a bright yellow/orange solid. If oiling occurs, scratch the flask walls or seed with a crystal.
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Purification: Recrystallize from Ethanol/Water (1:1) to remove trace impurities.
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Yield Expectation: 70–80%.
Part 3: Data & Characterization
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 261.25 g/mol | |
| Appearance | Yellow to Orange crystalline solid | Typical of nitroanilines |
| Melting Point | 185–189°C | Varies slightly with solvent |
| Solubility | DMSO, Methanol, Acetone | Sparingly soluble in water |
Spectroscopic Validation
To ensure "Self-Validating" protocols, confirm the structure using these signals:
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¹H NMR (DMSO-d₆, 400 MHz):
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8.45 (d, 1H, H-2): Doublet due to meta-coupling (aromatic proton between
and ). - 7.80 (dd, 1H, H-6): Doublet of doublets.
- 7.25 (d, 1H, H-5): Ortho to the amino group (shielded).
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7.30 (s, 2H,
): Broad singlet (exchangeable with ). -
8.60 (t, 1H,
-CH2): Triplet indicating coupling to the ethyl group. -
3.60 (q, 2H,
-N) and 3.40 (t, 2H, -O).
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8.45 (d, 1H, H-2): Doublet due to meta-coupling (aromatic proton between
Part 4: Mechanism of Action (Chemical)
The reaction success depends on the Meisenheimer Complex . The diagram below illustrates the electron flow enabling the substitution.
Caption:
Part 5: Safety & Hazards
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Thermal Stability: Nitro-substituted sulfonamides can be thermally unstable. Do not heat the dry solid above 200°C.
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Sensitization: As with many aniline derivatives, the product and precursors are potential skin sensitizers.[1] Use nitrile gloves.
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Reactivity: The sulfonyl chloride precursor reacts violently with water and alcohols; handle in a fume hood.
References
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Synthesis of Sulfonamide Derivatives
- Title: N-acylsulfonamide apoptosis promoters (Example 1C).
-
Source: Google Patents (WO2002024636A2).[2]
- URL
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Nucleophilic Substitution Protocol
- Title: Towards Visible Light Switching of Peptide-DNA Interactions (Section 6.1.11).
- Source: Cardiff University Repository.
-
URL:[Link]
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Related Carbonic Anhydrase Inhibitor Chemistry
- Title: Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)
- Source: University of Florence (FLORE).
-
URL:[Link]
